

Spectroscopic Characterization of 2-Hydrazino-1,3-benzoxazole: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Hydrazino-1,3-benzoxazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **2-Hydrazino-1,3-benzoxazole**, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science.^[1] This document outlines the key spectroscopic data, detailed experimental protocols for its synthesis and analysis, and visual representations of relevant chemical and analytical workflows.

Introduction

2-Hydrazino-1,3-benzoxazole is a valuable intermediate in the synthesis of a variety of bioactive molecules, including potential anticancer and antimicrobial agents.^{[1][2]} Its unique structure, featuring a benzoxazole core and a reactive hydrazine group, allows for diverse chemical modifications, making it a key building block in the development of novel therapeutic compounds and functional materials.^[1] Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structure of this compound, ensuring the reliability of subsequent research and development activities. This guide summarizes the essential spectroscopic data and methodologies for the comprehensive analysis of **2-Hydrazino-1,3-benzoxazole**.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Hydrazino-1,3-benzoxazole** based on available literature.

¹H NMR Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.76	br s	1H	-NH- (hydrazine)
7.31	d, J= 7.7Hz	1H	Aromatic CH
7.22	d, J = 7.3Hz	1H	Aromatic CH
7.09	dt, J= 1.0, 7.7Hz	1H	Aromatic CH
6.95	dt, J= 1.1, 7.7Hz	1H	Aromatic CH
4.47	br s	2H	-NH ₂ (hydrazine)
Solvent: DMSO-d ₆ , Frequency: 400MHz			

Infrared (IR) Spectroscopy

While a specific full IR spectrum for **2-Hydrazino-1,3-benzoxazole** is not readily available in the cited literature, characteristic absorption bands for related benzoxazole and hydrazine derivatives can be expected.

Wavenumber (cm ⁻¹)	Functional Group
3400-3200	N-H stretching (hydrazine)
3100-3000	C-H stretching (aromatic)
1650-1600	C=N stretching (benzoxazole ring)
1600-1450	C=C stretching (aromatic)
1280-1200	C-N stretching
1100-1000	C-O-C stretching (benzoxazole ring)

Mass Spectrometry (MS)

The exact mass spectrum is not detailed in the provided search results. However, for a compound with the molecular formula $C_7H_7N_3O$, the expected molecular ion peak $[M]^+$ would be at m/z 149.06. Fragmentation patterns would likely involve the loss of hydrazine-related fragments and cleavage of the benzoxazole ring.

m/z	Assignment
149	$[M]^+$

Experimental Protocols

Synthesis of 2-Hydrazino-1,3-benzoxazole

This protocol is based on the reaction of 2-chloro-1,3-benzoxazole with hydrazine hydrate.

Materials:

- 2-chloro-1,3-benzoxazole
- Hydrazine hydrate ($NH_2NH_2 \cdot H_2O$)
- Diethyl ether
- Water

Procedure:

- Prepare a solution of hydrazine hydrate (4.07g, 81.4mmol) in diethyl ether (20mL).
- In a separate flask, dissolve 2-chloro-1,3-benzoxazole (2.5g, 16.3mmol) in diethyl ether (4mL).
- Add the 2-chloro-1,3-benzoxazole solution dropwise to the hydrazine hydrate solution, ensuring the reaction temperature is maintained below 30°C.
- Stir the reaction mixture at 20°C for 1 hour.
- Evaporate the solvent under reduced pressure.

- Add water (50mL) to the residue and stir for 10 minutes.
- Collect the solid product by filtration.
- Wash the filter cake with water (50mL).
- Dry the filter cake to obtain the pure **2-Hydrazino-1,3-benzoxazole**.

Spectroscopic Analysis

Instrumentation:

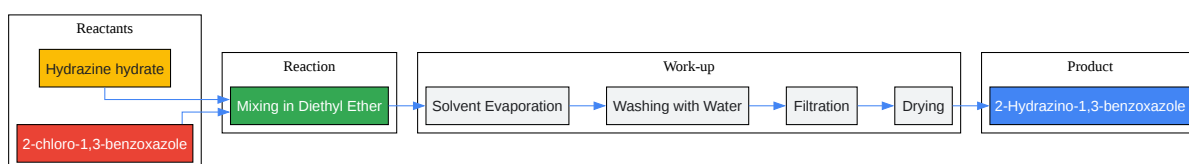
- Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)
- Fourier-Transform Infrared (FTIR) Spectrometer
- Mass Spectrometer (e.g., ESI or EI)
- UV-Vis Spectrophotometer

Protocols:

- ¹H NMR Spectroscopy: Dissolve a small sample of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆). Record the spectrum and process the data to identify chemical shifts, multiplicities, and integrations.
- Infrared (IR) Spectroscopy: Prepare a sample of the compound (e.g., as a KBr pellet or a thin film) and record the IR spectrum over the range of 4000-400 cm⁻¹.
- Mass Spectrometry: Introduce a solution of the sample into the mass spectrometer to obtain the mass spectrum and identify the molecular ion peak and fragmentation patterns.
- UV-Vis Spectroscopy: Dissolve the compound in a suitable solvent (e.g., ethanol) to a known concentration (e.g., 10⁻⁵ M) and record the absorption spectrum to determine the maximum absorption wavelengths (λ_{max}).^[3]

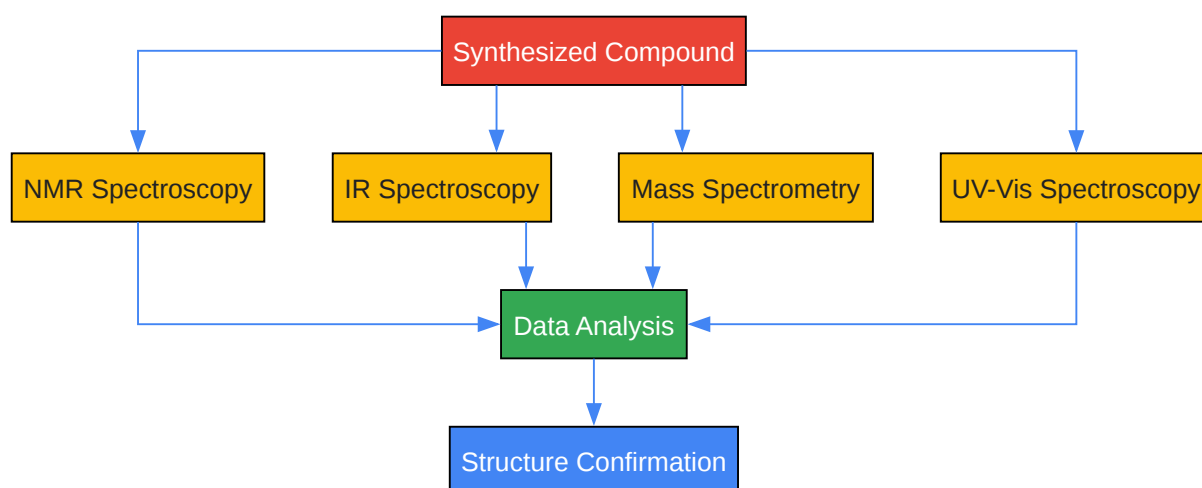
Visualizations

The following diagrams illustrate the synthesis workflow, a general spectroscopic characterization process, and a potential biological pathway for benzoxazole derivatives.



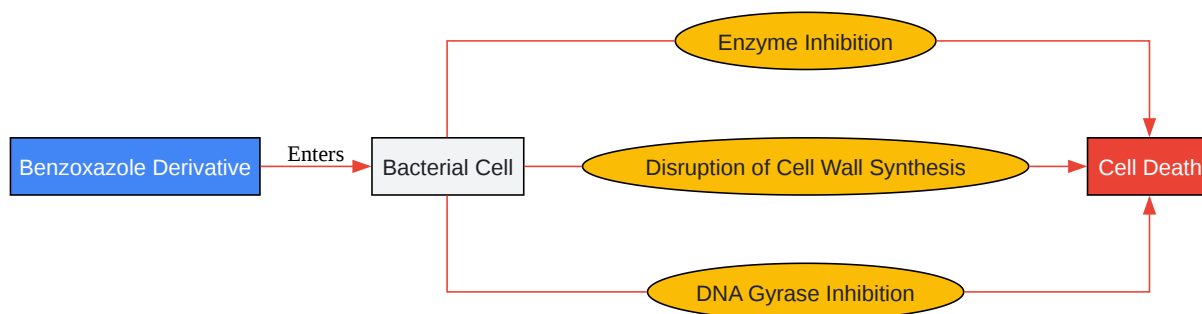
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Caption: Synthesis workflow for **2-Hydrazino-1,3-benzoxazole**.



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Caption: General workflow for spectroscopic characterization.



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Caption: Putative antimicrobial action of benzoxazole derivatives.

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